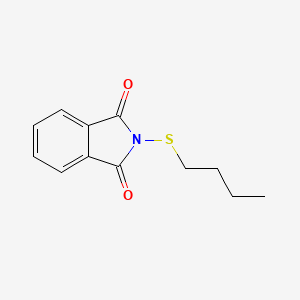![molecular formula C20H26O3 B11119031 7-ethoxy-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11119031.png)
7-ethoxy-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: is a synthetic organic compound with the molecular formula C20H26O3 and a molecular weight of 314.42 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and cyclopentanone derivatives.
Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde and cyclopentanone derivatives in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the chromen-4-one core structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anticancer Activity: Research has shown that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
Industry:
Dyes and Pigments: The compound can be used as a precursor for the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-4-one core structure, known for its anticoagulant and antimicrobial properties.
Uniqueness: 7-ETHOXY-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and hexyl groups enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C20H26O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-ethoxy-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H26O3/c1-3-5-6-7-9-14-12-17-15-10-8-11-16(15)20(21)23-19(17)13-18(14)22-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
QTQPOCUXZXONFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118948.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11118953.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118956.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11118961.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11118963.png)

![N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B11118966.png)
![2-[(4-chlorophenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11118977.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11118995.png)



![[2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11119023.png)
